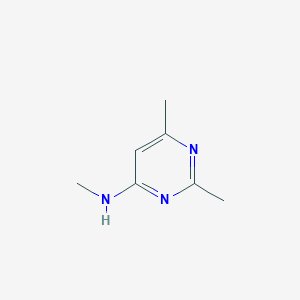
N,2,6-Trimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-Trimethylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by three methyl groups attached to the nitrogen at position 1 and the carbons at positions 2 and 6, with an amine group at position 4. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-Trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the pyrimidine ring.
Condensation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Alcohols or ketones.
Reduction: Reduced pyrimidine derivatives.
Condensation: Schiff bases.
科学的研究の応用
N,2,6-Trimethylpyrimidin-4-amine has diverse applications in scientific research:
作用機序
The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .
類似化合物との比較
2-Aminopyrimidine: Shares the pyrimidine core but lacks the methyl substitutions.
4-Amino-2,6-dimethylpyrimidine: Similar structure but with fewer methyl groups.
2-Chloro-N,N,6-trimethylpyrimidin-4-amine: Contains a chlorine atom instead of an amine group.
Uniqueness: N,2,6-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group at specific positions enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
5177-04-8 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
137.18 g/mol |
IUPAC名 |
N,2,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10) |
InChIキー |
HJDKVRSWZYIPOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


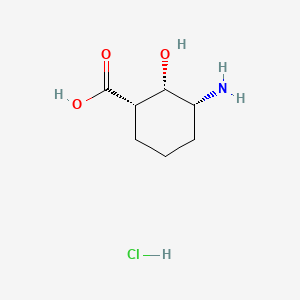

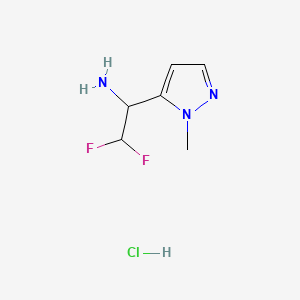
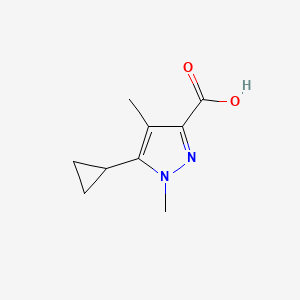
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
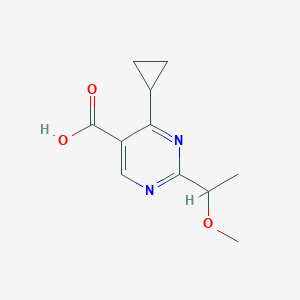
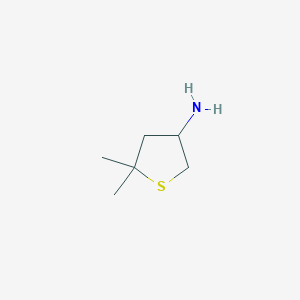
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
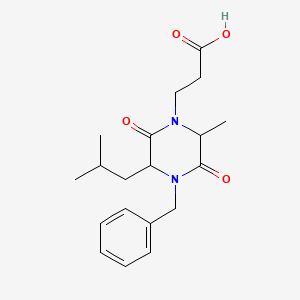
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)


![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
